molecular formula C16H26N4O3S2 B5641177 (1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No.: B5641177
M. Wt: 386.5 g/mol
InChI Key: NREGBWWWZJNNMZ-QWHCGFSZSA-N
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Description

(1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a diazabicyclo nonane core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, the construction of the diazabicyclo nonane core, and the introduction of the sulfonamide group. Common reagents used in these steps include thionyl chloride, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[322]nonane-3-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, (1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the creation of advanced materials.

Mechanism of Action

The mechanism of action of (1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group allow it to bind to enzymes and proteins, inhibiting their activity. This can lead to the modulation of biochemical pathways and the therapeutic effects observed in medicinal applications.

Properties

IUPAC Name

(1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S2/c1-11(2)15-17-14(10-24-15)16(21)20-8-12-5-6-13(20)9-19(7-12)25(22,23)18(3)4/h10-13H,5-9H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREGBWWWZJNNMZ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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